Cas no 313267-11-7 (methyl 2-({5-bromo-2-(2-bromobenzamido)phenyl(phenyl)methyl}amino)acetate)

Methyl 2-({5-bromo-2-(2-bromobenzamido)phenyl(phenyl)methyl}amino)acetate is a brominated aromatic compound featuring a versatile molecular structure with multiple functional groups, including an amide linkage and an ester moiety. Its key advantages lie in its potential as an intermediate in organic synthesis, particularly for constructing complex pharmacophores or agrochemicals. The presence of bromine atoms enhances reactivity for further functionalization via cross-coupling reactions, while the ester group offers flexibility for hydrolysis or derivatization. This compound’s rigid aromatic backbone may contribute to stability in synthetic applications. Its structural complexity makes it valuable for research in medicinal chemistry, where such scaffolds are often explored for bioactive molecule development.
methyl 2-({5-bromo-2-(2-bromobenzamido)phenyl(phenyl)methyl}amino)acetate structure
313267-11-7 structure
Product Name:methyl 2-({5-bromo-2-(2-bromobenzamido)phenyl(phenyl)methyl}amino)acetate
CAS No:313267-11-7
MF:C23H20Br2N2O3
MW:532.224504470825
CID:6047931
PubChem ID:2857858
Update Time:2025-05-21

methyl 2-({5-bromo-2-(2-bromobenzamido)phenyl(phenyl)methyl}amino)acetate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-({5-bromo-2-(2-bromobenzamido)phenyl(phenyl)methyl}amino)acetate
    • methyl ((5-bromo-2-(2-bromobenzamido)phenyl)(phenyl)methyl)glycinate
    • Glycine, N-[[5-bromo-2-[(2-bromobenzoyl)amino]phenyl]phenylmethyl]-, methyl ester
    • methyl 2-(((5-bromo-2-(2-bromobenzamido)phenyl)(phenyl)methyl)amino)acetate
    • methyl 2-[[[5-bromo-2-[(2-bromobenzoyl)amino]phenyl]-phenylmethyl]amino]acetate
    • TCMDC-124194
    • methyl 2-({[5-bromo-2-(2-bromobenzamido)phenyl](phenyl)methyl}amino)acetate
    • Z56851528
    • SR-01000403904-1
    • AKOS024304401
    • F0121-0007
    • SR-01000403904
    • CHEMBL546079
    • EU-0001977
    • 313267-11-7
    • AKOS000669144
    • Inchi: 1S/C23H20Br2N2O3/c1-30-21(28)14-26-22(15-7-3-2-4-8-15)18-13-16(24)11-12-20(18)27-23(29)17-9-5-6-10-19(17)25/h2-13,22,26H,14H2,1H3,(H,27,29)
    • InChI Key: SWCSRDXYURFOKT-UHFFFAOYSA-N
    • SMILES: C(OC)(=O)CNC(C1=CC(Br)=CC=C1NC(=O)C1=CC=CC=C1Br)C1=CC=CC=C1

Computed Properties

  • Exact Mass: 531.98202g/mol
  • Monoisotopic Mass: 529.98407g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 8
  • Complexity: 571
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.7
  • Topological Polar Surface Area: 67.4Ų

methyl 2-({5-bromo-2-(2-bromobenzamido)phenyl(phenyl)methyl}amino)acetate Pricemore >>

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methyl 2-({5-bromo-2-(2-bromobenzamido)phenyl(phenyl)methyl}amino)acetate Related Literature

Additional information on methyl 2-({5-bromo-2-(2-bromobenzamido)phenyl(phenyl)methyl}amino)acetate

Research Brief on Methyl 2-({5-Bromo-2-(2-Bromobenzamido)Phenyl(Phenyl)Methyl}Amino)Acetate (CAS: 313267-11-7)

The compound methyl 2-({5-bromo-2-(2-bromobenzamido)phenyl(phenyl)methyl}amino)acetate (CAS: 313267-11-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the role of methyl 2-({5-bromo-2-(2-bromobenzamido)phenyl(phenyl)methyl}amino)acetate as a key intermediate in the synthesis of novel small-molecule inhibitors targeting specific protein-protein interactions (PPIs). Its unique structural features, including the brominated aromatic rings and the ester functional group, make it a versatile scaffold for further chemical modifications. Researchers have successfully employed this compound in the development of inhibitors for enzymes involved in inflammatory pathways, showcasing its broad applicability in drug discovery.

In a 2023 study published in the Journal of Medicinal Chemistry, the compound was utilized as a precursor to synthesize a series of derivatives with enhanced binding affinity for the NF-κB signaling pathway. The results demonstrated that modifications at the aminoacetate moiety significantly influenced the compound's inhibitory activity, with some derivatives exhibiting sub-micromolar IC50 values. These findings underscore the potential of methyl 2-({5-bromo-2-(2-bromobenzamido)phenyl(phenyl)methyl}amino)acetate as a lead compound for anti-inflammatory drug development.

Further investigations into the pharmacokinetic properties of this compound have revealed promising bioavailability and metabolic stability. In vitro assays using human liver microsomes indicated a moderate clearance rate, suggesting favorable drug-like properties. Additionally, molecular docking studies have provided insights into the binding interactions between the compound and its target proteins, facilitating the rational design of more potent analogs.

Despite these advancements, challenges remain in optimizing the compound's selectivity and minimizing off-target effects. Ongoing research is exploring the incorporation of additional functional groups to improve its pharmacological profile. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.

In conclusion, methyl 2-({5-bromo-2-(2-bromobenzamido)phenyl(phenyl)methyl}amino)acetate (CAS: 313267-11-7) represents a promising scaffold for the development of novel therapeutics. Its versatility, combined with recent breakthroughs in structural optimization, positions it as a valuable tool in the pursuit of innovative treatments for inflammatory and other diseases. Future studies should focus on in vivo validation and the exploration of its mechanism of action to fully unlock its therapeutic potential.

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